Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry. The compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure consisting of a pyridine ring fused to a naphthalene ring. This core is modified by the presence of an ester group, an ethyl group, and a ketone functionality, which contribute to its unique chemical properties and biological activity .
Synthesis Analysis
The synthesis of derivatives of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has been reported using various methods. For instance, compounds with gastric antisecretory properties were synthesized, including derivatives with potent activity in the Shay rat model . Another study reported the synthesis of tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides, which showed protection against E. coli infections in mice . A tandem SNAr-addition-elimination reaction was used to prepare a series of N-substituted esters from ethyl 2-(2-chloronicotinoyl)acetate, demonstrating a versatile approach to these compounds . Additionally, a three-step synthesis involving Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation reactions was used to prepare ethyl canthinone-1-carboxylates from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate .
Molecular Structure Analysis
The molecular structure of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate derivatives has been analyzed in several studies. For example, the preparation of ethyl naphth[2,3-f]isoindole-1-carboxylate involved a cheletropic reaction and revealed that the compound existed in a 2H-form both in solution and as a solid . Structural analysis was also performed on related compounds, such as cis- and trans-ethyl naphthyridine carboxylates, which revealed details about their conformations and crystallography .
Chemical Reactions Analysis
The reactivity of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate derivatives has been explored in the context of various chemical reactions. The Pfitzinger-type condensation was used to provide ligands containing the naphthyridine moiety, which is valuable for its electronic absorption properties and potential applications in anchoring ligands to semiconductor surfaces . Enamino esters were utilized in the transformation of diethyl acetone-1,3-dicarboxylate into poly-substituted naphthyridine carboxylates, showcasing the versatility of these compounds in heterocyclic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate derivatives have been studied to some extent. High-performance liquid chromatography was employed to determine the levels of a related compound, 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3,7-dicarboxylic acid, in plasma and urine, indicating the importance of analytical methods in understanding the pharmacokinetics of these molecules . The antibacterial evaluation of tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters suggests that these compounds may undergo a pro-drug type of mechanism, which is significant for their potential therapeutic use .
Scientific Research Applications
Synthesis and Intermediate Applications
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate serves as an important intermediate in the synthesis of various naphthyridine derivatives. A study by Leyva-Ramos et al. (2017) demonstrated a microwave-assisted synthesis method for a related compound, ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. This method significantly reduced the reaction time and steps, highlighting the compound's utility in efficient synthesis processes (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).
Biological Activity and Pharmaceutical Potential
The compound has been associated with significant biological activities. For instance, a study on 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives by Santilli et al. (1987) revealed their potent gastric antisecretory properties in the Shay rat model. These compounds were found to be more effective than cimetidine, a well-known drug, in reducing acid output (Santilli, Scotese, Bauer, & Bell, 1987).
Antibacterial Properties
Significant research has been conducted on the antibacterial properties of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate derivatives. Santilli, Scotese, and Yurchenco (1975) synthesized a series of derivatives and tested them against Escherichia coli infections in mice. The results suggested a pro-drug type mechanism for these compounds, as they did not show in vitro activity but were effective in vivo (Santilli, Scotese, & Yurchenco, 1975).
Catalyzed Synthesis Methods
The compound also plays a role in the development of catalyzed synthesis methods. Sakram et al. (2018) developed a new methodology for synthesizing 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates using anhydrous iron(III) chloride as a catalyst. The synthesized compounds showed promising antibacterial and antifungal activity (Sakram, Madhu, Sonyanaik, Rambabu, Ravi, & Kurumanna, 2018).
Future Directions
properties
IUPAC Name |
ethyl 2-oxo-1H-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-7-4-3-5-12-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHWQJBFCRABCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NC1=O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468671 | |
Record name | Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
CAS RN |
5174-90-3 | |
Record name | Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5174-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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